Cas no 2229206-38-4 (4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol)

4-Bromo-5-(but-3-yn-2-yl)-2-methoxyphenol is a brominated phenolic compound featuring a methoxy group and an alkyne-functionalized side chain. This structure imparts reactivity suitable for further synthetic modifications, particularly in cross-coupling reactions and click chemistry applications. The presence of both bromine and alkyne moieties enhances its utility as a versatile intermediate in organic synthesis, enabling selective functionalization for pharmaceuticals, agrochemicals, or advanced materials. The methoxy group contributes to stability while allowing controlled deprotection if needed. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry and material science research. Proper handling under inert conditions is recommended due to potential sensitivity.
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol structure
2229206-38-4 structure
Product name:4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
CAS No:2229206-38-4
MF:C11H11BrO2
Molecular Weight:255.107842683792
CID:5914032
PubChem ID:165688276

4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
    • EN300-1933694
    • 2229206-38-4
    • インチ: 1S/C11H11BrO2/c1-4-7(2)8-5-10(13)11(14-3)6-9(8)12/h1,5-7,13H,2-3H3
    • InChIKey: WPSFXWSOEUNBGP-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C(C#C)C)O)OC

計算された属性

  • 精确分子量: 253.99424g/mol
  • 同位素质量: 253.99424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 29.5Ų

4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1933694-0.1g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
0.1g
$1068.0 2023-09-17
Enamine
EN300-1933694-1.0g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
1g
$1214.0 2023-06-01
Enamine
EN300-1933694-10.0g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
10g
$5221.0 2023-06-01
Enamine
EN300-1933694-5.0g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
5g
$3520.0 2023-06-01
Enamine
EN300-1933694-5g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
5g
$3520.0 2023-09-17
Enamine
EN300-1933694-0.05g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
0.05g
$1020.0 2023-09-17
Enamine
EN300-1933694-2.5g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
2.5g
$2379.0 2023-09-17
Enamine
EN300-1933694-1g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
1g
$1214.0 2023-09-17
Enamine
EN300-1933694-10g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
10g
$5221.0 2023-09-17
Enamine
EN300-1933694-0.25g
4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol
2229206-38-4
0.25g
$1117.0 2023-09-17

4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol 関連文献

4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenolに関する追加情報

4-Bromo-5-(But-3-Yn-2-Yl)-2-Methoxyphenol: A Comprehensive Overview

The compound 4-bromo-5-(but-3-yn-2-yl)-2-methoxyphenol (CAS No: 2229206-38-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and material science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. Recent studies have highlighted its role in drug discovery, advanced materials, and catalytic processes, making it a focal point for researchers worldwide.

4-Bromo-5-(but-3-yn-2-yl)-2-methoxyphenol is composed of a phenolic ring substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a butynyl group at the 5-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, enabling it to participate in diverse chemical reactions. The phenolic hydroxyl group, in particular, plays a crucial role in hydrogen bonding and redox reactions, which are essential for many biochemical processes.

Recent advancements in synthetic methodologies have facilitated the efficient synthesis of 4-bromo-5-(but-3-yinyl)-methoxyphenol. Researchers have employed various strategies, including Suzuki coupling reactions and palladium-catalyzed cross-couplings, to construct this compound with high precision. These methods not only enhance the yield but also ensure the purity of the final product, which is critical for its application in sensitive biochemical assays.

The compound's unique structure has made it an attractive candidate for use in drug design. Its ability to modulate cellular signaling pathways and interact with biomolecules such as proteins and nucleic acids has been extensively studied. For instance, recent findings suggest that 4-bromo-methoxyphenol derivatives can inhibit key enzymes involved in neurodegenerative diseases, offering a promising avenue for therapeutic intervention.

In addition to its biological applications, 4-bromo-butynyl-methoxyphenol has found utility in materials science. Its ability to form stable supramolecular assemblies through hydrogen bonding and π–π interactions has led to its use in designing advanced polymers and nanomaterials. These materials exhibit exceptional mechanical properties and thermal stability, making them suitable for high-tech applications such as flexible electronics and energy storage devices.

The chemical reactivity of 4-bromo-methoxyphenol derivatives is another area of intense research interest. The bromine substituent acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and facilitating various electrophilic substitution reactions. This property has been exploited in developing novel synthetic routes for complex organic molecules.

Moreover, recent studies have explored the use of 4-bromo-butynyl-methoxyphenol as a catalyst in organic synthesis. Its ability to activate transition metals and stabilize reactive intermediates has been leveraged to develop efficient catalytic systems for challenging transformations such as cross-couplings and cycloadditions.

In conclusion, 4-bromo-butynyl-methoxyphenol (CAS No: 2229206-38-4) stands out as a versatile compound with multifaceted applications across chemistry and related disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and innovative research directions, positions it as a key player in advancing scientific frontiers.

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